molecular formula C4H2F7I B1294390 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane CAS No. 374-98-1

1,1,1,2,2,3,3-Heptafluoro-4-iodobutane

Cat. No. B1294390
CAS RN: 374-98-1
M. Wt: 309.95 g/mol
InChI Key: AFHPVXVEXINDFS-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3-Heptafluoro-4-iodobutane is a chemical compound with the molecular formula C4H2F7I. It has a molecular weight of 309.9520 .


Molecular Structure Analysis

The molecular structure of 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane consists of 4 carbon atoms, 2 hydrogen atoms, 7 fluorine atoms, and 1 iodine atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane are as follows :

Scientific Research Applications

Synthesis of Fluorinated Amphiphilic Block Copolymers

2,2,3,3,4,4,4-Heptafluoro-1-butanol, a related compound, can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) (poly (HOVE- b -HFBOVE), a fluorinated amphiphilic block copolymer . Given the structural similarity, “Heptafluoro-4-iodobutane” could potentially be used in a similar manner.

Safety and Hazards

1,1,1,2,2,3,3-Heptafluoro-4-iodobutane may cause serious eye irritation and respiratory irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. If it comes into contact with the skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing .

properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-4-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F7I/c5-2(6,1-12)3(7,8)4(9,10)11/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHPVXVEXINDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059912
Record name Heptafluorobutyl iodide
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Molecular Weight

309.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3-Heptafluoro-4-iodobutane

CAS RN

374-98-1
Record name 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane
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Record name Heptafluorobutyl iodide
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Record name Butane, 1,1,1,2,2,3,3-heptafluoro-4-iodo-
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Record name Heptafluorobutyl iodide
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Record name 1,1,1,2,2,3,3-heptafluoro-4-iodobutane
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Record name HEPTAFLUOROBUTYL IODIDE
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Q & A

Q1: What is the significance of using Heptafluorobutyl iodide in synthesizing quaternary pilocarpine derivatives?

A: Heptafluorobutyl iodide serves as a fluorinated alkylating agent. When reacted with pilocarpine, it introduces a heptafluorobutyl group, forming a quaternary ammonium salt. [] This quaternization significantly impacts the pharmacological properties of the resulting pilocarpine derivative.

Q2: How does the introduction of a heptafluorobutyl group, facilitated by Heptafluorobutyl iodide, affect the biological activity of pilocarpine?

A: Research indicates that incorporating a heptafluorobutyl group into pilocarpine, using Heptafluorobutyl iodide as a reagent, leads to a change in its cholinergic activity. While the synthesized derivatives retain moderate cholinergic activity, they exhibit a partial agonist profile. [] This implies that these modified pilocarpine molecules can bind to cholinergic receptors but elicit a weaker response compared to pilocarpine itself. Additionally, they display an inhibitory effect on subsequent acetylcholine responses in the guinea pig ileum, further supporting their partial agonist behavior. []

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